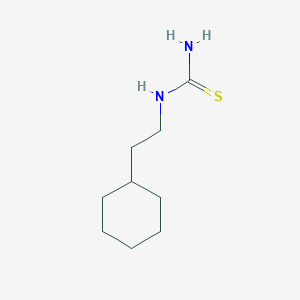

(2-Cyclohexyl-ethyl)-thiourea

CAS No.:

Cat. No.: VC20321308

Molecular Formula: C9H18N2S

Molecular Weight: 186.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2S |

|---|---|

| Molecular Weight | 186.32 g/mol |

| IUPAC Name | 2-cyclohexylethylthiourea |

| Standard InChI | InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12) |

| Standard InChI Key | NAMLNQPUXRHKHX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CCNC(=S)N |

Introduction

Structural and Molecular Characteristics

(2-Cyclohexyl-ethyl)-thiourea is defined by the IUPAC name 2-cyclohexylethylthiourea and exhibits a canonical SMILES structure of C1CCC(CC1)CCNC(=S)N. The molecule comprises a cyclohexane ring linked via an ethyl chain to a thiourea group (–NH–C(=S)–NH₂), which enables hydrogen bonding and polar interactions. Its three-dimensional conformation, validated by the InChIKey NAMLNQPUXRHKHX-UHFFFAOYSA-N, suggests stability in nonpolar environments due to the cyclohexyl group, while the thiourea moiety confers reactivity in aqueous or enzymatic systems.

Table 1: Molecular and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂S | |

| Molecular Weight | 186.32 g/mol | |

| IUPAC Name | 2-cyclohexylethylthiourea | |

| Canonical SMILES | C1CCC(CC1)CCNC(=S)N | |

| InChIKey | NAMLNQPUXRHKHX-UHFFFAOYSA-N | |

| PubChem CID | 60919966 |

Synthesis and Reaction Mechanisms

The synthesis of (2-Cyclohexyl-ethyl)-thiourea typically involves nucleophilic substitution reactions. A cyclohexyl-ethyl halide (e.g., bromide or chloride) reacts with thiourea (NH₂–C(=S)–NH₂) under basic or neutral conditions. The reaction proceeds via the displacement of the halide ion by the thiourea’s amine group, forming the target compound.

This method parallels the synthesis of related compounds such as 1-Cyclohexyl-2-thiourea (C₇H₁₄N₂S), which shares a cyclohexyl group but lacks the ethyl spacer . The inclusion of the ethyl chain in (2-Cyclohexyl-ethyl)-thiourea enhances solubility in organic solvents compared to its shorter-chain analogues .

Physicochemical Properties

(2-Cyclohexyl-ethyl)-thiourea is a white to light yellow crystalline powder with a predicted density of 1.10±0.1 g/cm³, akin to 1-Cyclohexyl-2-thiourea . While specific melting point data for (2-Cyclohexyl-ethyl)-thiourea remain unreported, structurally similar thioureas exhibit melting points between 162°C (for 1-Cyclohexyl-2-thiourea) and 260°C (predicted boiling point) . The compound’s pKa of approximately 14.58±0.20 suggests weak basicity, consistent with thiourea derivatives .

Table 2: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| (2-Cyclohexyl-ethyl)-thiourea | N/A | 1.10±0.1 | ~14.58 |

| 1-Cyclohexyl-2-thiourea | 162 | 1.10±0.1 | 14.58±0.20 |

| N-Cyclohexyl-N'-morpholinoethyl-thiourea | N/A | N/A | N/A |

Biological and Industrial Applications

Pharmaceutical Applications

Thioureas, including (2-Cyclohexyl-ethyl)-thiourea, exhibit antimicrobial and enzyme-inhibitory activities. The thiourea group forms hydrogen bonds with microbial cell wall components or enzymatic active sites, disrupting pathogen viability. For instance, derivatives of this compound have shown efficacy against Gram-positive bacteria by interfering with peptidoglycan synthesis.

Catalysis and Materials Science

In catalysis, (2-Cyclohexyl-ethyl)-thiourea acts as a ligand in transition metal complexes, enhancing reaction rates in cross-coupling and hydrogenation reactions. Its cyclohexyl group provides steric bulk, improving selectivity in asymmetric synthesis. Additionally, thiourea derivatives are employed in ion-selective electrodes due to their affinity for heavy metals .

Comparative Analysis with Structural Analogues

N-Cyclohexyl-N'-morpholinoethyl-thiourea (C₁₃H₂₅N₃OS, MW 271.42 g/mol) exemplifies a modified derivative where the ethyl chain terminates in a morpholine ring . This structural variation increases molecular weight and polarity, expanding applications in drug delivery systems . Conversely, (2-Cyclohexyl-ethyl)-thiourea’s simpler structure favors cost-effective synthesis for industrial-scale catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume